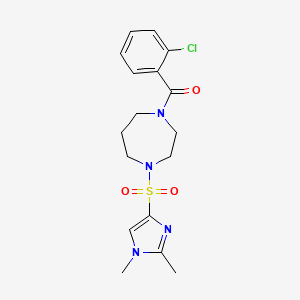

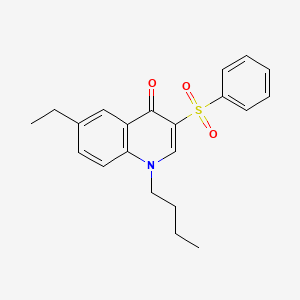

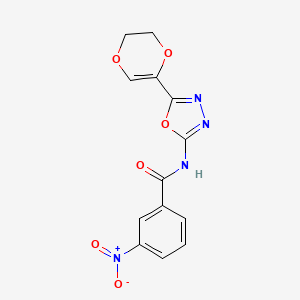

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BPEP, is a compound that has been studied for its potential use in treating neurological disorders. BPEP is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of quinolinone derivatives in synthesis, highlighting efficient methods for preparing bioactive and structurally complex molecules. For example, Mizuno et al. (2006) detailed the syntheses of metabolites of a specific quinolinone derivative, showcasing the use of protective groups and novel synthetic routes to achieve high yields of targeted metabolites (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). This study underscores the adaptability of quinolinone structures in synthetic chemistry, relevant for the derivative .

Crystallographic and Theoretical Studies

Michelini et al. (2019) analyzed novel quinolinone structures, revealing their potential as building blocks in various scientific fields due to their adaptable molecular structures. Their research involved characterization through spectroscopic methods and X-ray diffraction, providing insights into the molecular arrangements and intermolecular interactions of quinolinone derivatives (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019). Such detailed analyses are crucial for understanding the physicochemical properties of compounds like 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one and their potential applications.

Catalysis and Chemical Transformations

The catalytic potential of quinolinone derivatives has also been explored. Xia et al. (2016) reported on the remote sulfonylation of aminoquinolines, a reaction that generates environmentally benign byproducts and yields a series of derivatives with potential applications in medicinal chemistry and environmental science (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016). This study demonstrates the environmentally friendly approaches to modifying quinolinone structures, potentially applicable to 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one.

Biological Applications

While direct studies on the biological applications of 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one are not cited here, research on similar compounds suggests a broad potential in drug discovery and biological research. Jaskulska et al. (2022) synthesized a library of quinolinone derivatives, demonstrating their high cytotoxic effects on cancer cell lines. This indicates the anticancer potential of quinolinone compounds, which could extend to the specific derivative of interest (Jaskulska, Gach-Janczak, Drogosz-Stachowicz, Janecki, & Janecka, 2022).

properties

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-3-5-13-22-15-20(26(24,25)17-9-7-6-8-10-17)21(23)18-14-16(4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVAJTZYPVOKLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)

![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)

![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)